molecular formula C20H14ClN3O2 B1676645 Chk2 Inhibitor II CAS No. 516480-79-8

Chk2 Inhibitor II

Cat. No. B1676645
M. Wt: 363.8 g/mol
InChI Key: UXGJAOIJSROTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chk2 Inhibitor II, also known as BML-277 or 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide, is a cell-permeable, potent, reversible, ATP-competitive inhibitor of Chk2 . It has an IC50 of 15 nM and a Ki of 37 nM . It has shown to have about 1000-fold greater selectivity over Cdk1/B and CK1 .


Molecular Structure Analysis

The molecular structure of Chk2 Inhibitor II is C20H14ClN3O2 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.


Physical And Chemical Properties Analysis

Chk2 Inhibitor II is a pale yellow solid . It is soluble in DMSO to a concentration of 5 mg/mL . The molecular weight of Chk2 Inhibitor II is 363.80 .

Scientific Research Applications

Chk2 Inhibitor in Cancer Therapy

Chk2 (checkpoint kinase 2) is a serine/threonine kinase that plays a crucial role in maintaining genomic integrity and responding to DNA damage. The development of selective Chk2 inhibitors, like Chk2 Inhibitor II, has gained significant interest for their potential in sensitizing cancer cells to DNA-damaging agents used in cancer treatment. These inhibitors may also reduce p53-mediated apoptosis in normal tissues, potentially mitigating adverse side effects from chemotherapy and radiation (Lountos et al., 2011).

Enhancing Chemotherapeutic Efficacy

Chk2 inhibitors like Chk2 Inhibitor II exhibit potential in potentiating the cytotoxic effects of chemotherapeutic agents. They can inhibit Chk2 autophosphorylation, leading to synergistic antiproliferative activity with various cancer therapies, including topotecan, camptothecin, and radiation (Jobson et al., 2009). This indicates a promising approach for enhancing the effectiveness of existing cancer treatments.

Radioprotective Properties

Chk2 inhibitors have been identified to exhibit radioprotective properties. They have been shown to protect human CD4(+) and CD8(+) T-cells from apoptosis due to ionizing radiation, suggesting their potential as adjuvants in radiotherapy (Arienti et al., 2005). This could lead to a greater therapeutic window in cancer treatment involving radiation.

Inhibitor Interaction and Design

Fragment-based screening has identified various chemically different ligand-efficient Chk2 hinge-binding scaffolds that have not been exploited in known Chk2 inhibitors. This opens avenues for rational design and development of novel Chk2 inhibitors with enhanced potency and selectivity (Silva-Santisteban et al., 2013).

Potentiation of PARP Inhibitors

Chk2 Inhibitor II has shown significant potentiation of the cytotoxicity of PARP inhibitors, indicating their potential application in combination therapies for cancer treatment. This effect is due to inhibition of Chk2, suggesting a strategy for enhancing cancer cell sensitivity to PARP inhibitors (Anderson et al., 2011).

Safety And Hazards

Chk2 Inhibitor II is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Special hazards arising from the substance include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas .

Future Directions

Chk2 Inhibitor II is expected to show effectiveness in treating recurrent ovarian cancer . A phase IA dose-escalation study of PHI-101, a new checkpoint kinase 2 inhibitor, is currently underway to evaluate its safety and tolerability in platinum-resistant recurrent ovarian cancer . This study may contribute to developing a new combination regimen for the treatment of ovarian cancer .

properties

IUPAC Name

2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20/h1-11H,(H2,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGJAOIJSROTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433479
Record name Chk2 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chk2 Inhibitor II

CAS RN

516480-79-8
Record name Chk2 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chk2 Inhibitor II
Reactant of Route 2
Reactant of Route 2
Chk2 Inhibitor II
Reactant of Route 3
Reactant of Route 3
Chk2 Inhibitor II
Reactant of Route 4
Chk2 Inhibitor II
Reactant of Route 5
Chk2 Inhibitor II
Reactant of Route 6
Chk2 Inhibitor II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.